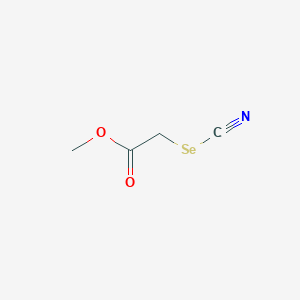

Methyl (selenocyanato)acetate

Description

Methyl (selenocyanato)acetate is an organoselenium compound characterized by a selenocyanate (-SeCN) group attached to an acetate ester backbone. Its synthesis typically involves selenocyanation reactions, such as the use of selenium dioxide (SeO₂) and selenocyanogen chloride (generated in situ from NH₄SeCN) under metal-free conditions . The compound has garnered attention for its biological applications, particularly in anticancer and antimicrobial research, owing to the redox-active properties of selenium .

Properties

IUPAC Name |

methyl 2-selenocyanatoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2Se/c1-7-4(6)2-8-3-5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDMIYMLDNBZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[Se]C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545707 | |

| Record name | Methyl (selenocyanato)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106552-79-8 | |

| Record name | Methyl (selenocyanato)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (selenocyanato)acetate can be synthesized through the reaction of methyl bromoacetate with potassium selenocyanate. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The general reaction scheme is as follows:

CH3COOCH2Br+KSeCN→CH3COOCH2SeCN+KBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (selenocyanato)acetate undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide.

Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methyl (selenoxide)acetate, while reduction can produce methyl (selenol)acetate.

Scientific Research Applications

Methyl (selenocyanato)acetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

Biology: The compound’s selenium content makes it useful in studying the biological roles of selenium and its incorporation into biomolecules.

Medicine: Research has shown that selenocyanate-containing compounds have potential anticancer and chemopreventive properties. This compound may be explored for similar applications.

Industry: It can be used in the development of new materials and catalysts that incorporate selenium.

Mechanism of Action

The mechanism by which methyl (selenocyanato)acetate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium can be incorporated into proteins as selenocysteine, which plays a role in redox reactions and antioxidant defense. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl (selenocyanato)acetate with analogous esters featuring different substituents:

Reactivity and Stability

- Selenocyanate vs. Thiocyanate/Isothiocyanate: The selenocyanate group in this compound exhibits higher nucleophilicity compared to thiocyanate (-SCN) or isothiocyanate (-NCS) derivatives due to selenium’s larger atomic radius and polarizability. This enhances its reactivity in electrophilic substitutions and cyclization reactions .

- Hydrolysis Sensitivity: Methyl chloroacetate undergoes hydrolysis to acetic acid and methanol , whereas this compound is more stable under aqueous conditions but may release toxic H₂Se under strong acidic or reducing environments.

- Thermal Stability: Selenium-containing compounds like this compound are generally less thermally stable than their sulfur or oxygen analogs, requiring storage at low temperatures (-20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.